molecular formula C30H21Br2N3O4 B2941256 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 299418-90-9

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Número de catálogo B2941256
Número CAS: 299418-90-9
Peso molecular: 647.323
Clave InChI: ULAXMJMTEYXEQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H21Br2N3O4 and its molecular weight is 647.323. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Heterocyclic Systems Synthesis

Research has been dedicated to synthesizing novel heterocyclic systems containing partially hydrogenated spiro fragments, including those related to the specified compound. Such efforts are pivotal in exploring new therapeutic agents and materials with unique properties (Kisel et al., 2002).

Antiproliferative Activity

Compounds synthesized from related frameworks have shown promising antiproliferative activity towards human cancer cells. This suggests potential applications in developing new anticancer agents (Minegishi et al., 2015).

Antioxidant and Antitumor Activities

Derivatives based on lawsone, showing structural motifs related to the specified compound, have exhibited antioxidant and antitumor activities. Such findings highlight the potential for these compounds in therapeutic applications, especially in combating oxidative stress and tumor growth (Hassanien et al., 2022).

Catalytic Applications

Complexes derived from related structural frameworks have been investigated for their catalytic performance, particularly in synthesizing organic compounds. These studies open avenues for utilizing such compounds in facilitating or improving chemical reactions, which is crucial in pharmaceutical and material sciences (Ebrahimipour et al., 2018).

Vasorelaxant Agents

Research into benzofuran-morpholinomethyl-pyrazoline hybrids, which share a connection with the compound of interest, has demonstrated significant vasodilatation properties. This suggests potential applications in developing treatments for vascular diseases, highlighting the compound's relevance in medicinal chemistry (Hassan et al., 2014).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, which is synthesized from 4-methoxyphenylhydrazine and ethyl acetoacetate. The second intermediate is 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-(5-bromofuran-2-carbonyl)-1-phenyl-1H-pyrazole, which is synthesized from the first intermediate and 5-bromofuran-2-carboxylic acid. The third intermediate is 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, which is synthesized from the second intermediate and 6-bromo-4-phenylquinolin-2(1H)-one.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "5-bromofuran-2-carboxylic acid", "6-bromo-4-phenylquinolin-2(1H)-one", "reagents and solvents" ], "Reaction": [ "Synthesis of 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid: React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and heat to form the first intermediate.", "Synthesis of 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-(5-bromofuran-2-carbonyl)-1-phenyl-1H-pyrazole: React the first intermediate with 5-bromofuran-2-carboxylic acid in the presence of triethylamine and heat to form the second intermediate.", "Synthesis of 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: React the second intermediate with 6-bromo-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate and DMF to form the final product." ] }

Número CAS

299418-90-9

Nombre del producto

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Fórmula molecular

C30H21Br2N3O4

Peso molecular

647.323

Nombre IUPAC

6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36)

Clave InChI

ULAXMJMTEYXEQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.